molecular formula C22H44N6O10 B1665167 Arbekacin CAS No. 51025-85-5

Arbekacin

Katalognummer: B1665167
CAS-Nummer: 51025-85-5
Molekulargewicht: 552.6 g/mol
InChI-Schlüssel: MKKYBZZTJQGVCD-XTCKQBCOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arbekacin ist ein semisynthetisches Aminoglykosid-Antibiotikum, das von Kanamycin abgeleitet ist. Es wurde ursprünglich 1973 von Hamao Umezawa und seinen Mitarbeitern aus Dibekacin synthetisiert. This compound wird hauptsächlich zur Behandlung von Infektionen verwendet, die durch multiresistente Bakterien verursacht werden, darunter Methicillin-resistenter Staphylococcus aureus (MRSA). Es ist seit 1990 in Japan unter dem Handelsnamen Habekacin registriert und auf dem Markt .

Vorbereitungsmethoden

Arbekacin wird aus Dibekacin durch ein praktisches und skalierbares Eintopf-Produktionsverfahren synthetisiert. Dieser Prozess umfasst die Trennung und Analyse von Verunreinigungen, die von Seitenketten an verschiedenen NH2-Stellen abgeleitet sind. Die Reaktivitäten von NH2 werden durch DFT-theoretische Berechnungen bewertet, um die Prozessbedingungen zu optimieren. Es wurde festgestellt, dass die Lösungsmittelpolarität ein wichtiger Faktor ist, der das Verhältnis von Produkt zu Verunreinigungen beeinflusst . Zusätzlich wird this compound-Sulfat-Injektion unter Verwendung eines Verfahrens hergestellt, das Komponenten wie this compound-Sulfat, ein Antioxidans, ein isosmotisches Einstellmittel, einen pH-Regulator und desoxidiertes Injektionswasser umfasst .

Analyse Chemischer Reaktionen

Arbekacin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Aminoglykosid-modifizierende Enzyme, Beta-Lactame und andere Antibiotika. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Derivate mit modifizierten Seitenketten und verbesserter antimikrobieller Aktivität .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird zur Behandlung von Lungenentzündungen und Sepsis verwendet, die durch Methicillin-resistenten Staphylococcus aureus (MRSA) verursacht werden. Aufgrund seiner synergistischen Wirkung mit Beta-Lactamen ist this compound auch vielversprechend als Behandlung für multiresistente Gram-negative bakterielle Infektionen wie multiresistente Pseudomonas aeruginosa und Acinetobacter baumannii . Zusätzlich wird this compound in der Forschung verwendet, um die Mechanismen der Antibiotikaresistenz zu untersuchen und neue antimikrobielle Mittel zu entwickeln .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es irreversibel an die bakteriellen 30S- und 16S-ribosomalen Untereinheiten bindet und die Proteinsynthese hemmt. Genauer gesagt bindet this compound an vier Nukleotide der 16S-Untereinheit und eine Aminosäure des Proteins S12 und stört so die Decodierungsstelle um Nukleotid 1400 in der 16S-Untereinheit. Diese behinderte Interaktion führt dazu, dass mRNA falsch gelesen wird, was zur Insertion falscher Aminosäuren in Proteine führt. Diese fehlerbehafteten Proteine können nicht richtig funktionieren oder sogar giftig sein .

Wissenschaftliche Forschungsanwendungen

Treatment of MRSA Infections

Arbekacin has shown significant efficacy against MRSA infections. Clinical studies report an overall clinical efficacy ranging from 66.7% to 89.7% when used against MRSA . The minimum inhibitory concentration (MIC) values indicate that this compound is more potent than other aminoglycosides, with an MIC 90 against MRSA at 1 µg/mL , compared to 32 µg/mL for amikacin and 128 µg/mL for gentamicin .

Study Efficacy Rate (%) MIC 90 (µg/mL) Bacteria
Zapor et al. (2016)66.7 - 89.71 (MRSA)MRSA
Nakamura et al. (2016)--MDR P. aeruginosa
Sader et al. (2016)-≤ 4A. baumannii

Synergistic Effects with Other Antibiotics

This compound demonstrates synergistic effects when combined with beta-lactams, enhancing its efficacy against MDR Gram-negative bacteria. For instance, studies have shown that the combination of this compound with aztreonam significantly increases the antibacterial activity against metallo-β-lactamase-producing Pseudomonas aeruginosa .

Use in Febrile Neutropenia

A retrospective study indicated that this compound is effective in treating pneumonia associated with febrile neutropenia in patients with hematologic malignancies. The study reported an efficacy rate of 68.2% when used as a single agent for pneumonia suspected to be caused by antimicrobial-resistant Gram-positive cocci .

Case Study 1: Efficacy in Severe Infections

In a multi-center clinical study involving patients with severe MRSA infections, this compound was administered at a dosage of 200 mg daily . The pharmacokinetic analysis revealed that patients with renal dysfunction exhibited altered drug clearance rates, necessitating careful monitoring .

Case Study 2: Combination Therapy

A study examining the effectiveness of this compound combined with meropenem against Pseudomonas aeruginosa showed that this combination was effective against 49 out of 50 isolates , indicating its potential as a treatment strategy for polymicrobial infections .

Wirkmechanismus

Arbekacin exerts its effects by irreversibly binding to the bacterial 30S and 16S ribosomal subunits, inhibiting protein synthesis. Specifically, this compound binds to four nucleotides of the 16S subunit and one amino acid of protein S12, interfering with the decoding site around nucleotide 1400 in the 16S subunit. This hindered interaction causes mRNA to be misread, resulting in the insertion of incorrect amino acids into proteins. These error-filled proteins are not able to function properly or may even be toxic .

Vergleich Mit ähnlichen Verbindungen

Arbekacin gehört zur Klasse der Aminoglykosid-Antibiotika, zu denen auch andere Verbindungen wie Kanamycin, Gentamicin, Tobramycin und Amikacin gehören. Im Vergleich zu diesen ähnlichen Verbindungen ist this compound einzigartig in seiner Fähigkeit, der Entwicklung von Resistenzen durch Methicillin-resistenten Staphylococcus aureus (MRSA) zu widerstehen.

Biologische Aktivität

Arbekacin (ABK) is a semi-synthetic aminoglycoside antibiotic primarily used in Japan for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive cocci. Its unique mechanism of action, combined with its stability against aminoglycoside-modifying enzymes, positions it as a critical option in the management of multidrug-resistant infections. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and potential applications through various studies and findings.

This compound exerts its antibacterial effects by binding to the 30S and 50S ribosomal subunits, inhibiting protein synthesis in susceptible bacteria. This dual binding enhances its activity against strains that have developed resistance to other aminoglycosides. Notably, this compound is resistant to modification by many enzymes produced by resistant strains, which contributes to its clinical utility against MRSA and other difficult-to-treat pathogens .

Antibacterial Spectrum

This compound has demonstrated a broad spectrum of activity against various bacterial pathogens:

  • Gram-positive Bacteria : Highly effective against MRSA and coagulase-negative Staphylococci.
  • Gram-negative Bacteria : Active against Enterobacteriaceae and non-fermentative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus≤ 4
Pseudomonas aeruginosa4 - 128
Acinetobacter baumannii≤ 4
High-level gentamicin-resistant Enterococci≤ 16

Case Studies

  • Pneumonia in Febrile Neutropenia Patients :
    A study involving 22 episodes of pneumonia in patients with febrile neutropenia showed that this compound was effective in 68.2% of cases. Notably, it was successful in treating eight out of nine patients who previously failed other anti-MRSA therapies .
  • High-risk Infections in Hematological Malignancies :
    In a phase 4 clinical study involving patients with hematological malignancies, this compound was administered at doses ranging from 100 to 400 mg every 24–48 hours. The treatment led to an effective response in 80% of cases, with mild and reversible renal toxicity observed in some patients .
  • Inhalation Therapy for Pneumonia :
    Research on inhaled this compound indicated promising results for treating pneumonia caused by multidrug-resistant organisms, showcasing good pulmonary drug delivery and therapeutic potential .

Safety Profile

While this compound is generally well-tolerated, it is associated with some adverse effects:

  • Nephrotoxicity : Observed in approximately 11% of cases but typically mild and reversible.
  • Hepatotoxicity : Increased transaminase levels were noted in some patients .

Table 2: Adverse Events Associated with this compound Treatment

Adverse EventIncidence (%)
Acute Kidney Injury13.6
Increased Transaminase Levels9.1

Combination Therapy

Recent studies have explored the synergistic effects of this compound when used in combination with other antibiotics. For instance, a combination with sitafloxacin demonstrated enhanced efficacy against Mycobacterium abscessus strains, suggesting that such regimens could be beneficial for treating infections characterized by high levels of antimicrobial resistance .

Eigenschaften

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKYBZZTJQGVCD-XTCKQBCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048319
Record name Arbekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arbekacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.10e+01 g/L
Record name Arbekacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Arbekacin irreversibly binds bacterial 30S and 16S ribosomal subunits inhibiting protein synthesis. Arbekacin binds to 4 nucleotides of the 16S subunit and 1 amino acid of protein S12 to interfere with the decoding site around nucleotide 1400 in the 16S subunit. Interference with the decoding site interferes with its interaction with the wobble base of tRNA. This hindered interaction causes mRNA to be misread and the incorrect amino acids are inserted into protein. These error filled proteins are not able to function or may even be toxic.
Record name Arbekacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

51025-85-5
Record name Arbekacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51025-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbekacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051025855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbekacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arbekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBEKACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7V6SLI20L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arbekacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Arbekacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arbekacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbekacin
Reactant of Route 2
Arbekacin
Reactant of Route 3
Arbekacin
Reactant of Route 4
Arbekacin
Reactant of Route 5
Arbekacin
Reactant of Route 6
Arbekacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.